N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic core structure. Key substituents include a benzyl group at the acetamide moiety, a methoxyethyl chain at position 3, and a phenyl group at position 6.
Properties
IUPAC Name |
N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-13-12-27-17-26-22-20(19-10-6-3-7-11-19)15-28(23(22)24(27)30)16-21(29)25-14-18-8-4-2-5-9-18/h2-11,15,17H,12-14,16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYODERKLUUXLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's synthesis, biological evaluation, and its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core. Its molecular formula is with a molecular weight of 410.5 g/mol. The IUPAC name provides insight into its functional groups and overall architecture, which contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C22H26N4O4 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide |
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of key enzymes involved in nucleic acid synthesis, particularly thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA replication and repair, making them prime targets for anticancer therapies.
- Thymidylate Synthase (TS) :
- Dihydrofolate Reductase (DHFR) :
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the pyrrolo[3,2-d]pyrimidine class:
-
Study on Anticancer Activity :
A study published in Cancer Research highlighted the anticancer properties of compounds with similar structures. The research involved screening a library of drugs on multicellular spheroids, revealing that certain derivatives exhibited notable cytotoxic effects against various cancer cell lines . -
Mechanistic Insights :
Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was found that the inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), ultimately triggering apoptosis in cancer cells resistant to traditional therapies .
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolo[3,2-d]pyrimidine core, which is significant in the design of bioactive molecules. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have shown that compounds similar to N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide exhibit potent anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Study:
A study published in Cancer Research demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines effectively inhibited the growth of ovarian cancer cells by targeting Aldehyde Dehydrogenase 1A (ALDH1A) isoforms, which are implicated in chemotherapy resistance .
Antiviral Properties
The compound has been evaluated for its potential as an antiviral agent. Research indicates that similar structures can inhibit viral replication by interfering with viral polymerases or proteases.
Data Table: Antiviral Activity Comparison
Neuroprotective Effects
Emerging evidence suggests that compounds with a similar framework may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Study:
Research highlighted in Journal of Neurochemistry indicated that pyrrolo[3,2-d]pyrimidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes relevant to various diseases, including those involved in metabolic disorders.
Data Table: Enzyme Inhibition Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally and functionally related compounds is presented below, focusing on core motifs, substituents, and inferred physicochemical or biological properties.
Structural and Functional Analogues
2.1.1 Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Core Structure : Pyrrolo[3,2-d]pyrimidine.
- Substituents: Position 3: Dipentylamino group. Position 7: Ethyl carboxylate ester. Position 5: 4-Chlorophenyl.
- Key Differences vs. Target Compound: The dipentylamino group (vs. methoxyethyl) reduces hydrogen-bonding capacity, likely decreasing aqueous solubility. The ethyl carboxylate ester (vs.
- Crystallography: Single-crystal X-ray data (R factor = 0.054) confirm a planar pyrrolopyrimidine core, with disorder in the dipentylamino group suggesting conformational flexibility .
2.1.2 LY231514 (N-4-2-2-amino-4-(3H-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethylbenzoyl-L-glutamic acid) ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine.
- Substituents :
- Glutamic acid side chain.
- Ethylbenzoyl linkage.
- Key Differences vs. Target Compound :
- Biological Activity : Potent antifolate activity, inhibiting thymidylate synthase and dihydrofolate reductase .
2.1.3 Patent EP2228370B1 ()
- Core Structure : 1,2,4-Triazin-6-yl.
- Substituents :
- Ethoxy group at position 3.
- Ethylpiperazinyl benzenesulfonyl group.
- Key Differences vs. Target Compound: The triazine core (vs. The ethylpiperazinyl group enhances solubility via protonation at physiological pH, a feature absent in the target compound’s methoxyethyl substituent .
- Inferred Use : Likely antiviral or CNS-targeted due to sulfonyl and piperazinyl motifs.
Discussion of Structural and Functional Implications
- Hydrogen Bonding and Crystal Packing: The target compound’s amide and pyrrolo NH groups enable robust hydrogen-bonding networks, as analyzed via Etter’s graph set theory ().
- Metabolic Stability : The acetamide group in the target compound may confer greater resistance to esterase-mediated hydrolysis compared to the ethyl ester in ’s analogue .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | DMF | K₂CO₃ | 80°C | 75 | |
| Acetamide Formation | Ethanol | NaH | Reflux | 68 | |
| Microwave-Assisted | DMSO | None | 120°C (MW) | 85 |
Basic: Which spectroscopic and chromatographic methods validate structural integrity and purity?
Answer:
- NMR Spectroscopy: Confirms substitution patterns (e.g., benzyl, methoxyethyl groups) and pyrrolopyrimidine core integrity .
- X-ray Crystallography: Resolves 3D conformation, bond lengths, and angles (e.g., dihedral angles of the pyrrolo ring) .
- HPLC: Quantifies purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Basic: How are stability and storage conditions determined for this compound?
Answer:
- Thermogravimetric Analysis (TGA): Identifies decomposition temperatures (e.g., stability up to 150°C) .
- Hygroscopicity Testing: Stores at -20°C under argon to prevent hydrolysis of the acetamide group .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Comparative Analysis: Replace the benzyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to assess kinase inhibition changes .
- Biological Assays: Test analogues (e.g., 3-(4-chlorobenzyl) derivatives) for IC₅₀ shifts in enzyme inhibition .
Q. Table 2: SAR of Analogues
| Substituent | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Benzyl | Kinase A | 120 | |
| 4-Fluorophenyl | Kinase A | 85 | |
| 3-(4-Chlorobenzyl) | Kinase B | 45 |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization: Use uniform cell lines (e.g., HEK293 for kinase assays) and normalize to positive controls (e.g., staurosporine) .
- Purity Reassessment: Contradictions may arise from impurities; reanalyze via LC-MS and repeat dose-response curves .
Advanced: What computational strategies predict binding modes to kinase targets?
Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 7SC) to map interactions at the ATP-binding pocket .
- MD Simulations (100 ns): Validate docking poses by assessing RMSD stability of the pyrrolopyrimidine core .
Advanced: How to elucidate reaction mechanisms for unexpected byproducts?
Answer:
- Isolation and Characterization: Purify byproducts via flash chromatography and analyze via HR-MS/¹H NMR .
- DFT Calculations: Model transition states to identify competing pathways (e.g., SN1 vs. SN2 at the methoxyethyl group) .
Advanced: What crystallographic methods resolve polymorphism?
Answer:
- Single-Crystal XRD: Compare unit cell parameters (e.g., Form I vs. Form II) to identify stable polymorphs .
- Powder XRD: Monitor batch consistency during scale-up using characteristic peaks (2θ = 12.5°, 18.7°) .
Advanced: How to design enzyme inhibition assays with high sensitivity?
Answer:
- Fluorescence Polarization: Label ATP-binding domains with FITC; measure polarization shifts at 10 µM compound .
- Kinase-Glo Luminescent Assay: Quantify residual ATP post-incubation; IC₅₀ values correlate with luminescence reduction .
Advanced: How does this compound compare to structurally related analogues in vivo?
Answer:
- Pharmacokinetic Profiling: Assess bioavailability (e.g., Cₘₐₓ = 1.2 µM at 50 mg/kg) and compare to analogues with thieno-pyrimidine cores .
- Metabolite ID: Use LC-MS/MS to detect hepatic metabolites (e.g., O-demethylation at the methoxyethyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
